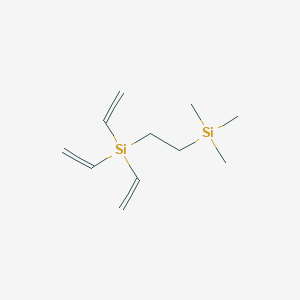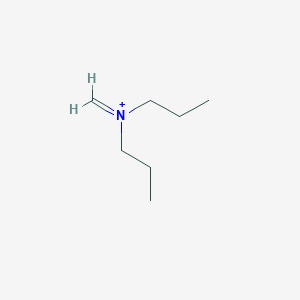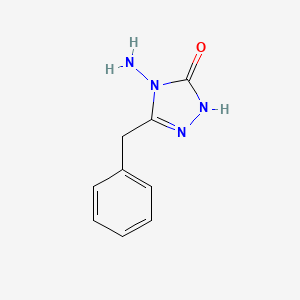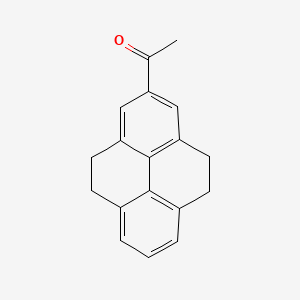![molecular formula C14H14NO5P B14432103 4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate CAS No. 77273-71-3](/img/structure/B14432103.png)
4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is an organic compound with a complex structure that includes an acetamido group, a biphenyl moiety, and a dihydrogen phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate typically involves multiple steps. One common method starts with the acylation of 4-amino[1,1’-biphenyl]-3-yl with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with phosphorus oxychloride (POCl₃) to introduce the dihydrogen phosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or biphenyl moieties, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other functional materials.
Mecanismo De Acción
The mechanism by which 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the biphenyl moiety provides hydrophobic interactions. The dihydrogen phosphate group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenyl dihydrogen phosphate: Similar structure but lacks the biphenyl moiety.
4-Acetamido-TEMPO: Contains an acetamido group but differs in the presence of a stable radical moiety.
Uniqueness
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and dihydrogen phosphate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
77273-71-3 |
|---|---|
Fórmula molecular |
C14H14NO5P |
Peso molecular |
307.24 g/mol |
Nombre IUPAC |
(2-acetamido-5-phenylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H14NO5P/c1-10(16)15-13-8-7-12(11-5-3-2-4-6-11)9-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H2,17,18,19) |
Clave InChI |
AOQHRXCKRQFFFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


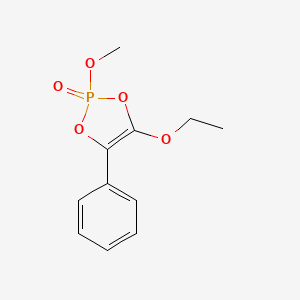

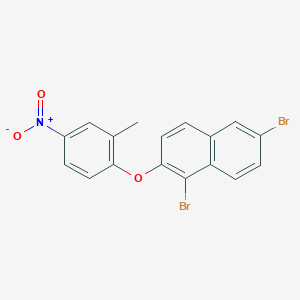
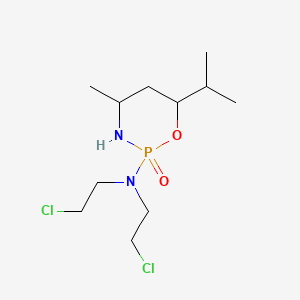
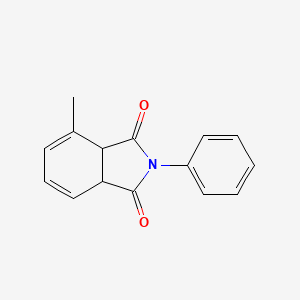
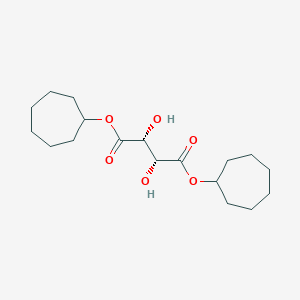
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
